molecular formula C11H14FNO4S B13519456 3-Fluoro-4-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide

3-Fluoro-4-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide

Cat. No.: B13519456
M. Wt: 275.30 g/mol
InChI Key: GZUVFRUDYGYKLN-UHFFFAOYSA-N
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Description

3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a fluorine atom, an oxolane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride, which is then reacted with ammonia or an amine to form the sulfonamide . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are also critical due to the handling of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride
  • 4-fluoro-3-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide

Uniqueness

The presence of the oxolane ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry and material science .

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C11H14FNO4S/c12-10-5-9(18(13,14)15)1-2-11(10)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15)

InChI Key

GZUVFRUDYGYKLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)N)F

Origin of Product

United States

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